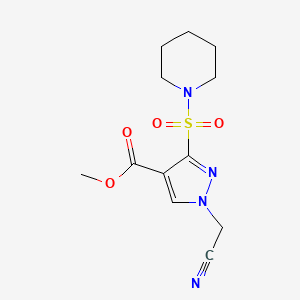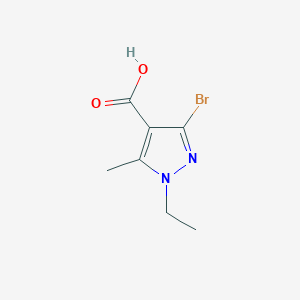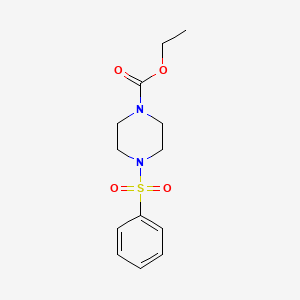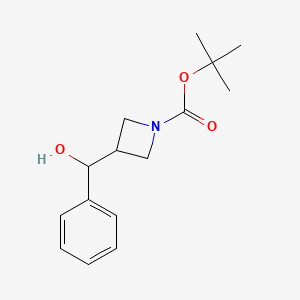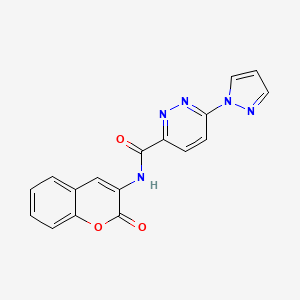
N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, commonly known as KPT-8602, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It belongs to the class of compounds known as pyrazolopyridazines, which have been extensively studied for their anticancer properties.
Applications De Recherche Scientifique
Synthesis and Spectral Characterization
Research has been conducted on the synthesis and spectral characterization of various heterocyclic compounds, including pyrazol, pyridazine, and chromene derivatives. These studies highlight the versatility of such compounds in organic synthesis, providing a foundation for further exploration of their applications in scientific research. Notably, the preparation of these derivatives involves reactions with different electrophilic reagents, showcasing their potential for structural diversity and applicability in various scientific domains (Mahmoud et al., 2012).
Antimicrobial and Antifungal Applications
The synthesis of bioactive heterocyclic systems incorporating the chromene core has been explored for their potential antimicrobial and antifungal properties. The development of these compounds involves condensation reactions and heterocyclization, indicating their potential in the design of new therapeutic agents with antimicrobial efficacy (Ali et al., 2008).
Antiproliferative Activity
Certain chromene-based heterocyclic compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies contribute to the understanding of the structural features that may enhance the biological activity of such compounds, suggesting their potential in cancer research and therapy (Gomha et al., 2015).
Antioxidant Agents
Research on the synthesis of new fused pyrazole derivatives bearing the indole moiety has been conducted, highlighting their evaluation as antioxidant agents. The structural characterization and activity assessment of these compounds demonstrate their potential in the development of antioxidant therapies (El‐Mekabaty et al., 2016).
Heterocyclic Chemistry and Complex Formation
The role of heterocyclic compounds, including pyrazole and pyridazine derivatives, extends to their use in forming complexes with metal ions, which could have implications in catalysis, material science, and medicinal chemistry. These studies underline the importance of heterocyclic chemistry in the synthesis of compounds with diverse scientific applications (Budzisz et al., 2004).
Propriétés
IUPAC Name |
N-(2-oxochromen-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3/c23-16(12-6-7-15(21-20-12)22-9-3-8-18-22)19-13-10-11-4-1-2-5-14(11)25-17(13)24/h1-10H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNLQWATUUVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2681164.png)
![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)
![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)

